4H-1-Benzopyran-4-one, 3-[[6-O-(4-carboxy-3-hydroxy-3-methyl-1-oxobutyl)-beta-D-galactopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
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Overview
Description
4H-1-Benzopyran-4-one, 3-[[6-O-(4-carboxy-3-hydroxy-3-methyl-1-oxobutyl)-beta-D-galactopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- is a complex organic compound that belongs to the class of benzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one derivatives typically involves the use of palladium-catalyzed coupling reactions. For instance, the activation of bromochromones by palladium insertion into the carbon–halogen bond, followed by coupling with alkenes, can lead to the formation of vinylated chromones
Industrial Production Methods
Industrial production of such complex compounds often involves multi-step synthesis processes, including protection and deprotection of functional groups, selective oxidation, and coupling reactions. The use of high-purity reagents and precise control of reaction conditions are crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form quinones.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Use of halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxylated derivatives.
Scientific Research Applications
4H-1-Benzopyran-4-one derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for their potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one derivatives involves their interaction with specific molecular targets and pathways. For instance, they may inhibit certain enzymes or modulate signaling pathways involved in oxidative stress and inflammation. The presence of multiple hydroxyl groups allows these compounds to act as antioxidants, scavenging free radicals and protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
7-Isopropoxy-3-phenyl-4H-1-benzopyran-4-one (Ipriflavone): A synthetic flavonoid known to stimulate osteoblast activity and promote calcium deposition.
4H-1-Benzopyran-4-one, 3-ethynyl-:
Uniqueness
4H-1-Benzopyran-4-one, 3-[[6-O-(4-carboxy-3-hydroxy-3-methyl-1-oxobutyl)-beta-D-galactopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- is unique due to its specific structural features, including the galactopyranosyl moiety and multiple hydroxyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other benzopyran derivatives.
Properties
CAS No. |
106915-93-9 |
---|---|
Molecular Formula |
C27H28O16 |
Molecular Weight |
608.5 g/mol |
IUPAC Name |
5-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C27H28O16/c1-27(39,7-17(32)33)8-18(34)40-9-16-20(35)22(37)23(38)26(42-16)43-25-21(36)19-14(31)5-11(28)6-15(19)41-24(25)10-2-3-12(29)13(30)4-10/h2-6,16,20,22-23,26,28-31,35,37-39H,7-9H2,1H3,(H,32,33)/t16-,20+,22+,23-,26+,27?/m1/s1 |
InChI Key |
FMMBDZGNMFRGMV-HINBARQISA-N |
Isomeric SMILES |
CC(CC(=O)O)(CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O)O |
Origin of Product |
United States |
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